molecular formula C19H21ClN8O3S2 B13748806 Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride CAS No. 109225-36-7

Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride

Cat. No.: B13748806
CAS No.: 109225-36-7
M. Wt: 509.0 g/mol
InChI Key: XQDJPRYVTJVGBY-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiadiazole ring, sulfonyl group, and multiple amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a phenylmethyl-substituted hydrazine with carbon disulfide and an appropriate oxidizing agent.

    Introduction of the Sulfonyl Group: The thiadiazole intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.

    Amine Functionalization: The final steps involve the sequential introduction of amine groups through nucleophilic substitution reactions, followed by the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine functionalities, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring and amine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Sulfides and thiols.

    Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Therapeutic Agents: Due to its complex structure, the compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Polymer Production: The compound can be used as a monomer or additive in the production of specialized polymers.

    Agriculture: It may serve as an active ingredient in pesticides or herbicides.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, potentially inhibiting their activity or altering their function. The thiadiazole ring and sulfonyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]
  • N-(4-(((ACETYLOXY)IMINO)METHYL)PHENYL)ACETAMIDE
  • N-(4-((4-METHYL-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE

Uniqueness

Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

109225-36-7

Molecular Formula

C19H21ClN8O3S2

Molecular Weight

509.0 g/mol

IUPAC Name

N-[4-[(E)-[amino-[[(E)-N'-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamimidoyl]amino]methylidene]amino]sulfonylphenyl]acetamide;hydrochloride

InChI

InChI=1S/C19H20N8O3S2.ClH/c1-12(28)22-14-7-9-15(10-8-14)32(29,30)27-18(21)23-17(20)24-19-26-25-16(31-19)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3,(H,22,28)(H5,20,21,23,24,26,27);1H

InChI Key

XQDJPRYVTJVGBY-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)CC3=CC=CC=C3)/N.Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)CC3=CC=CC=C3)N.Cl

Origin of Product

United States

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